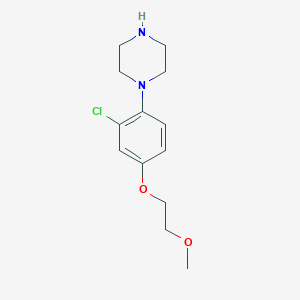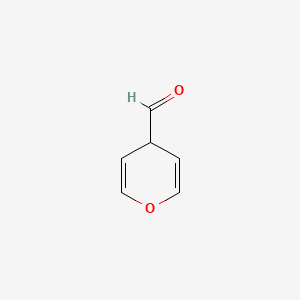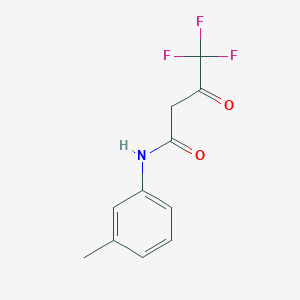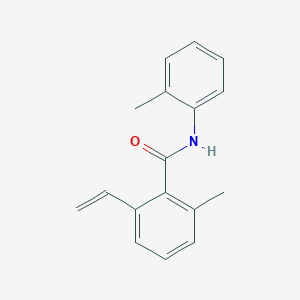
2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole is a synthetic organic compound belonging to the carbazole family Carbazoles are known for their diverse applications in organic electronics, photonics, and as intermediates in pharmaceutical synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole typically involves the bromination of 9-(tridecan-7-yl)-9H-carbazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or dichloromethane. The reaction conditions include maintaining a temperature range of 0-25°C and stirring the mixture for several hours until the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques like recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions include various substituted carbazoles, oxidized or reduced derivatives, and coupled products with extended conjugation or different functional groups.
Applications De Recherche Scientifique
2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photonics: Utilized in the development of materials for photonic devices due to its unique electronic properties.
Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active compounds with potential therapeutic applications.
Material Science: Employed in the design of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole depends on its application. In organic electronics, it functions by facilitating charge transport through its conjugated system. The bromine atoms and alkyl chain influence its electronic properties, enhancing its performance in devices. In pharmaceuticals, its mechanism involves interacting with specific molecular targets, modulating biological pathways to exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Dibromo-9-(tridecan-7-ylidene)-9H-fluorene
- 2,7-Dibromo-9-(tridecan-7-yl)-9H-fluorene
Uniqueness
Compared to similar compounds, 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole stands out due to its unique combination of bromine atoms and a long alkyl chain. This structure imparts distinct electronic and steric properties, making it suitable for specific applications in organic electronics and material science.
Propriétés
Formule moléculaire |
C25H33Br2N |
|---|---|
Poids moléculaire |
507.3 g/mol |
Nom IUPAC |
2,7-dibromo-9-tridecan-7-ylcarbazole |
InChI |
InChI=1S/C25H33Br2N/c1-3-5-7-9-11-21(12-10-8-6-4-2)28-24-17-19(26)13-15-22(24)23-16-14-20(27)18-25(23)28/h13-18,21H,3-12H2,1-2H3 |
Clé InChI |
VJURLWMLNNLMDU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCCCC)N1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one](/img/structure/B13975237.png)





